Home > Products > Screening Compounds P83374 > WHI-P180 hydrochloride
WHI-P180 hydrochloride -

WHI-P180 hydrochloride

Catalog Number: EVT-253353
CAS Number:
Molecular Formula: C16H16ClN3O3
Molecular Weight: 333.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WHI-P180 hydrochloride is a synthetic quinazoline derivative studied for its potential anticancer and cellular phototoxicity properties. It acts as a potent inhibitor of specific protein kinases, including the epidermal growth factor receptor (EGFR) tyrosine kinase and Janus Kinase 3 (JAK3). [, , ]

Synthesis Analysis

WHI-P180 hydrochloride is synthesized via the condensation of 4-chloro-6,7-dimethoxyquinazoline with 3-aminophenol. The reaction is typically carried out in ethanol under reflux conditions, followed by treatment with a base like triethylamine. The crude product is then purified, often by recrystallization. []

Molecular Structure Analysis

WHI-P180 hydrochloride possesses a quinazoline core structure with a 3-hydroxyphenyl amino group at the 4-position and methoxy groups at the 6 and 7 positions. The nitrogen at the N3 position of the quinazoline ring is protonated, leading to the formation of the hydrochloride salt. Crystallographic studies have revealed the presence of two distinct molecules of WHI-P180 hydrochloride in the asymmetric unit, differing primarily in the dihedral angle between the anilino and quinazoline moieties. []

Mechanism of Action

WHI-P180 hydrochloride functions as a protein kinase inhibitor, specifically targeting EGFR tyrosine kinase and JAK3. These kinases play crucial roles in cell signaling pathways involved in cell growth, proliferation, and survival. By inhibiting these kinases, WHI-P180 hydrochloride can disrupt these pathways, potentially leading to cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth. [, , ]

Anticancer Activity:

WHI-P180 hydrochloride demonstrates potent cytotoxic activity against human glioblastoma cell lines (U373 and U87) in vitro. [] It induces apoptotic cell death in these cells at micromolar concentrations. []

Enhanced Cytotoxicity through EGF Conjugation:

Conjugating WHI-P180 to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity in vitro (>200-fold increase) and imparts selectivity. [] This EGF-P154 conjugate selectively targets glioblastoma cells expressing the EGF receptor (EGF-R), leading to receptor-mediated endocytosis and intracellular delivery of the cytotoxic payload. []

In vivo Antitumor Efficacy:

In vivo studies using a severe combined immunodeficient (SCID) mouse glioblastoma xenograft model demonstrate the therapeutic potential of EGF-P154. [] Treatment with the conjugate delays tumor progression and improves tumor-free survival compared to controls. []

Cellular Phototoxicity:

Research suggests that WHI-P180 hydrochloride may contribute to cellular phototoxicity by inhibiting the human ABC transporter ABCG2. [] This transporter plays a role in cellular detoxification and drug resistance. Its inhibition could potentially enhance the efficacy of photodynamic therapy. []

WHI-P154

Compound Description: 4-(3′-Bromo-4′-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) is a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cell lines, inducing apoptotic cell death at micromolar concentrations. [, ] Notably, WHI-P154's in vitro antiglioblastoma activity was significantly enhanced and rendered selective when conjugated to recombinant human epidermal growth factor (EGF). [, ] This EGF-P154 conjugate effectively targets and enters glioblastoma cells expressing the EGF receptor (EGF-R) via receptor-mediated endocytosis, leading to cell death at nanomolar concentrations. [, ]

Relevance: WHI-P154 is structurally similar to WHI-P180 hydrochloride, sharing the core quinazoline scaffold and the 6,7-dimethoxy substitution pattern. The key difference lies in the presence of a bromine atom at the 3' position of the phenyl ring in WHI-P154, which is absent in WHI-P180 hydrochloride. Despite this difference, both compounds exhibit inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ]

4-[(3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate

Compound Description: This compound is a potent inhibitor of the EGFR tyrosine kinase with an IC50 of 5.6 μM. [] It is also active against Janus Kinase 3. []

Relevance: This compound is the chloride salt of WHI-P154 and includes a methanol solvate. [] It shares the same core structure as WHI-P180 hydrochloride with the 6,7-dimethoxyquinazoline scaffold but differs in the presence of a bromine atom at the 3' position of the phenyl ring. [] This highlights how minor structural modifications can influence the salt and solvate formation of the compound.

4-[(3-Hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride

Compound Description: This compound is a potent inhibitor of the EGFR tyrosine kinase with an IC50 of 4.0 μM. [] It exhibits structural similarities to WHI-P180 hydrochloride but exists as a chloride salt with a protonated nitrogen at the N3 position of the quinazoline ring. []

Relevance: This compound is the chloride salt of WHI-P180. [] The structural similarity between this compound and WHI-P180 hydrochloride, along with their shared potent EGFR tyrosine kinase inhibitory activity, underscores the importance of the 6,7-dimethoxyquinazoline scaffold and the 3'-hydroxyphenyl moiety for this biological activity. []

Properties

Product Name

WHI-P180 hydrochloride

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

InChI

InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H

InChI Key

MJLLZROGIFJFJJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl

Synonyms

3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol hydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.